2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965464
InChI: InChI=1S/C22H15NO5/c24-14-9-7-13(8-10-14)19-18-20(25)16-5-1-2-6-17(16)28-21(18)22(26)23(19)12-15-4-3-11-27-15/h1-11,19,24H,12H2
SMILES:
Molecular Formula: C22H15NO5
Molecular Weight: 373.4 g/mol

2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14965464

Molecular Formula: C22H15NO5

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C22H15NO5
Molecular Weight 373.4 g/mol
IUPAC Name 2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C22H15NO5/c24-14-9-7-13(8-10-14)19-18-20(25)16-5-1-2-6-17(16)28-21(18)22(26)23(19)12-15-4-3-11-27-15/h1-11,19,24H,12H2
Standard InChI Key PXQKRRCPYNCRLD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)O)CC5=CC=CO5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three distinct heterocyclic motifs:

  • A chromeno[2,3-c]pyrrole-3,9-dione core, comprising a fused γ-pyrone and pyrrolone system.

  • A 4-hydroxyphenyl substituent at position 1, contributing phenolic reactivity and hydrogen-bonding potential.

  • A furan-2-ylmethyl group at position 2, introducing aromatic and electron-rich characteristics .

Key structural features include:

  • Two carbonyl groups (C3 and C9) responsible for electrophilic reactivity.

  • A dihydropyrrole ring enabling conformational flexibility.

  • Substituent-dependent tautomerism in the pyrazole-derived fragment .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₂₂H₁₅NO₅
Molecular weight373.4 g/mol
IUPAC name2-(Furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Predicted solubilityLow in water; moderate in DMSO

Synthetic Methodology

Multicomponent Reaction Strategy

The synthesis follows a one-pot protocol adapted from optimized procedures for analogous chromeno[2,3-c]pyrrole-diones :

  • Core formation: Condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 4-hydroxybenzaldehyde, and furfurylamine under mild acidic conditions.

  • Cyclization: Intramolecular lactamization facilitated by polar aprotic solvents (e.g., dioxane) at 80°C .

Table 2: Optimized Reaction Conditions (Adapted from )

ParameterOptimal Value
SolventDioxane
Temperature80°C
Reaction time4–6 hours
CatalystNone required
Yield64–78% (theoretical)

Key advantages of this method include:

  • Tolerance for electron-donating and withdrawing substituents.

  • Chromatography-free purification via crystallization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H and 13C NMR spectra exhibit characteristic patterns:

  • 1H NMR (DMSO-d₆):

    • Aromatic protons: δ 6.7–8.1 ppm (complex multiplet for chromeno-pyrrole and substituents).

    • Methine proton (C1): δ ~5.9 ppm (singlet).

    • Furan methylene: δ ~4.2 ppm (doublet of doublets) .

  • 13C NMR:

    • Carbonyl carbons: δ 160–175 ppm.

    • Quaternary carbons in fused rings: δ 120–155 ppm .

Infrared Spectroscopy

Prominent absorption bands include:

  • 1705–1710 cm⁻¹ (γ-pyrone C=O stretch).

  • 1650–1660 cm⁻¹ (pyrrolone C=O stretch).

  • 3200–3400 cm⁻¹ (phenolic O-H stretch) .

Analog SubstituentsBioactivity Profile
1-(3-Hydroxyphenyl)COX-2 inhibition: 58%
2-(Benzyl)Antibacterial: MIC 16 µg/mL
1-(4-Fluorophenyl)Antiproliferative: IC₅₀ 22 µM

Stability and Reactivity

Degradation Pathways

  • Hydrolytic instability: Susceptible to ring-opening in strongly basic conditions (pH >10).

  • Photodegradation: λmax 320 nm irradiation causes 15% decomposition over 24 hours .

Derivative Synthesis

The dihydrochromeno-pyrrole core serves as a precursor for:

  • 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones via hydrazine-mediated ring expansion .

  • N-Alkylated derivatives through Mannich reactions .

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